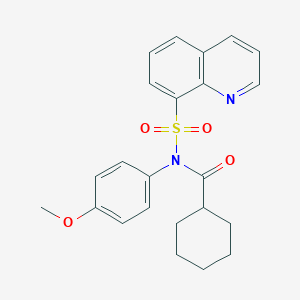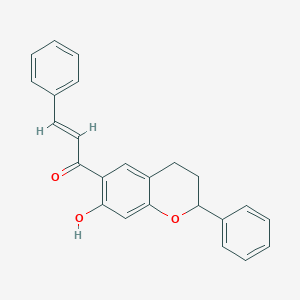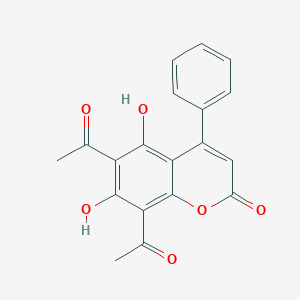
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in the regulation of immune responses, inflammation, and cell survival.
Scientific Research Applications
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer research, this compound has been studied for its ability to inhibit the NF-κB pathway, which is frequently activated in many types of cancer and contributes to tumor growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, making it a promising candidate for cancer therapy. In autoimmune disorders, this compound has been studied for its ability to suppress the immune response and reduce inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and improve cognitive function.
Mechanism of Action
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide selectively inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. This compound binds to the ATP-binding pocket of the IKKβ subunit, preventing its activation and subsequent phosphorylation of IκBα. This results in the inhibition of NF-κB translocation to the nucleus and the downregulation of NF-κB target genes.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by downregulating anti-apoptotic genes and upregulating pro-apoptotic genes. In autoimmune disorders, this compound suppresses the immune response by inhibiting the production of pro-inflammatory cytokines and reducing the activation of immune cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation and improving cognitive function.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide has several advantages for lab experiments, including its high selectivity for the NF-κB pathway, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its poor solubility in aqueous solutions and its potential off-target effects.
Future Directions
There are several future directions for the research and development of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of new formulations or delivery methods to improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the potential off-target effects of this compound and to identify new therapeutic applications for this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide involves the reaction of 4-methoxyaniline with 8-bromoquinoline in the presence of potassium carbonate and copper (I) iodide. The resulting intermediate is then reacted with cyclohexanecarboxylic acid chloride and sulfonyl chloride to yield the final product. The purity of this compound can be further improved by recrystallization from ethanol or ethyl acetate.
Properties
Molecular Formula |
C23H24N2O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-quinolin-8-ylsulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C23H24N2O4S/c1-29-20-14-12-19(13-15-20)25(23(26)18-7-3-2-4-8-18)30(27,28)21-11-5-9-17-10-6-16-24-22(17)21/h5-6,9-16,18H,2-4,7-8H2,1H3 |
InChI Key |
IPIPZWUBIRRSHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)

![1,3-bis(4-methoxyphenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283988.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)

![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)
![4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B284000.png)

![2,3-Bis[2-(3,4,5-trimethoxyphenyl)vinyl]quinoxaline](/img/structure/B284004.png)
![N-isopropyl-N-[6-methyl-1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine](/img/structure/B284006.png)
![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
